Clevudine
Clevudine
Clevudine is a synthetic pyrimidine analogue with activity against hepatitis B virus (HBV). Intracellularly, clevudine is phosphorylated to its active metabolites, clevudine monophosphate and triphosphate. The triphosphate metabolite competes with thymidine for incorporation into viral DNA, thereby causing DNA chain termination and inhibiting the function of HBV DNA polymerase (reverse transcriptase). Clevudine has a long half-life and shows significant reduction of covalently closed circular DNA (cccDNA), therefore the patient is less likely to have a relapse after treatment is discontinued.
Brand Name:
Vulcanchem
CAS No.:
69256-17-3
VCID:
VC2311481
InChI:
InChI=1S/C10H13FN2O5/c1-4-2-13(10(17)12-8(4)16)9-6(11)7(15)5(3-14)18-9/h2,5-7,9,14-15H,3H2,1H3,(H,12,16,17)
SMILES:
CC1=CN(C(=O)NC1=O)C2C(C(C(O2)CO)O)F
Molecular Formula:
C10H13FN2O5
Molecular Weight:
260.22 g/mol
Clevudine
CAS No.: 69256-17-3
Cat. No.: VC2311481
Molecular Formula: C10H13FN2O5
Molecular Weight: 260.22 g/mol
* For research use only. Not for human or veterinary use.

Specification
Description | Clevudine is a synthetic pyrimidine analogue with activity against hepatitis B virus (HBV). Intracellularly, clevudine is phosphorylated to its active metabolites, clevudine monophosphate and triphosphate. The triphosphate metabolite competes with thymidine for incorporation into viral DNA, thereby causing DNA chain termination and inhibiting the function of HBV DNA polymerase (reverse transcriptase). Clevudine has a long half-life and shows significant reduction of covalently closed circular DNA (cccDNA), therefore the patient is less likely to have a relapse after treatment is discontinued. |
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CAS No. | 69256-17-3 |
Molecular Formula | C10H13FN2O5 |
Molecular Weight | 260.22 g/mol |
IUPAC Name | 1-[3-fluoro-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-5-methylpyrimidine-2,4-dione |
Standard InChI | InChI=1S/C10H13FN2O5/c1-4-2-13(10(17)12-8(4)16)9-6(11)7(15)5(3-14)18-9/h2,5-7,9,14-15H,3H2,1H3,(H,12,16,17) |
Standard InChI Key | GBBJCSTXCAQSSJ-UHFFFAOYSA-N |
Isomeric SMILES | CC1=CN(C(=O)NC1=O)[C@H]2[C@H]([C@@H]([C@H](O2)CO)O)F |
SMILES | CC1=CN(C(=O)NC1=O)C2C(C(C(O2)CO)O)F |
Canonical SMILES | CC1=CN(C(=O)NC1=O)C2C(C(C(O2)CO)O)F |
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